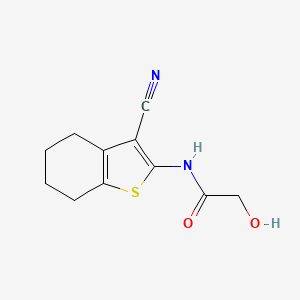

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-5-8-7-3-1-2-4-9(7)16-11(8)13-10(15)6-14/h14H,1-4,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDPASHHVULMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

Formation of the Hydroxyacetamide Moiety: The hydroxyacetamide group can be synthesized by reacting an appropriate amine with a hydroxyacetylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- IUPAC Name: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide

- Molecular Formula: C11H12N2O2S

- Molecular Weight: 236.29 g/mol

The compound features a benzothiophene ring with a cyano group and a hydroxyacetamide moiety. Its primary mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinases (MAPK), specifically JNK2 and JNK3, which are implicated in various cellular processes including inflammation and apoptosis .

Chemistry

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form oxides using agents like KMnO₄ or H₂O₂. |

| Reduction | The cyano group can be reduced to an amine using LiAlH₄ or catalytic hydrogenation. |

| Substitution | Nucleophilic or electrophilic substitutions can occur at the benzothiophene ring. |

Biology

The compound's ability to inhibit JNK kinases positions it as a potential biochemical probe for studying signaling pathways involved in cell stress responses and inflammation. The inhibition of JNK pathways has implications for understanding diseases such as cancer and neurodegenerative disorders.

Case Study: Inhibition of JNK Kinases

Research has shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide exhibits significant inhibitory potency against JNK2 (pIC50 = 6.5) and JNK3 (pIC50 = 6.7), while showing no activity against JNK1 . This selectivity is crucial for developing targeted therapies with fewer side effects.

Medicine

The compound is under investigation for its therapeutic potential in treating conditions linked to dysregulated MAPK signaling. Its role as an inhibitor of JNK pathways suggests possible applications in drug development aimed at inflammatory diseases and cancer.

Potential Therapeutic Applications:

- Anti-inflammatory Agents: Targeting inflammatory pathways mediated by JNK.

- Cancer Treatment: Exploiting its selectivity for JNK2 and JNK3 in cancer therapies.

Industry

In industrial applications, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide may be utilized as an intermediate in the synthesis of novel materials or chemicals with desirable properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Their Reported Activities

Key Observations:

- Cyano Group: The 3-cyano substitution on the benzothiophene ring is a conserved feature across analogs, enhancing ligand-receptor interactions through dipole effects and hydrogen bonding .

- Acetamide Side Chain : Modifications here dictate target specificity. For example:

- Chloro substituents (e.g., –5) serve as intermediates for synthesizing thiadiazole derivatives with anti-inflammatory activity.

- Hydroxy substituents (target compound) may improve solubility and enable hydrogen bonding with enzymatic targets like cyclooxygenases or kinases, though direct evidence is lacking.

- Bulkier groups (e.g., arylphenyl in ) enhance antimicrobial activity, likely by disrupting bacterial membranes .

Pharmacological Potential

- Anti-inflammatory Activity : Thiadiazole-sulfanyl analogs () inhibit 5-lipoxygenase (5-LOX) via molecular docking, suggesting that the target compound’s hydroxy group could similarly interact with catalytic sites .

- Antimicrobial Activity : Arylphenyl derivatives () show broad-spectrum activity against bacteria and fungi, likely due to membrane disruption. The hydroxy group may enhance solubility, improving bioavailability .

- Anticancer Activity: Cyano-substituted acetamides () inhibit telomerase by mimicking BIBR1532, a known telomerase inhibitor. The hydroxy group in the target compound might alter binding kinetics to hTERT .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases and enzymes involved in inflammatory pathways. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide

- CAS Number : 866132-15-2

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- Appearance : Tan solid

Synthesis

The compound has been synthesized using a straightforward two-step protocol involving commercially available reagents. The structure was confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Inhibition of JNK Kinases

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide has been characterized as a potent inhibitor of JNK2 and JNK3 kinases. The inhibitory potency is quantified with pIC50 values of 6.5 for JNK2 and 6.7 for JNK3, indicating significant selectivity as it shows no activity against JNK1 .

| Target Kinase | pIC50 Value |

|---|---|

| JNK2 | 6.5 |

| JNK3 | 6.7 |

| JNK1 | No activity |

Anti-inflammatory Activity

In silico studies have suggested that the compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking simulations revealed strong binding affinity to 5-LOX with minimal interaction with cyclooxygenase (COX)-2. The cyano group in position 3 forms critical hydrogen bonds with amino acid residues in the enzyme's active site, enhancing its potential as an anti-inflammatory agent .

Cytotoxicity Studies

Preliminary evaluations of cytotoxicity have been conducted using various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with an IC50 value indicating effective inhibition of cell proliferation .

Case Studies and Research Findings

- JNK Inhibition and Cancer Therapy

- Selective Inhibition Mechanism

Q & A

Q. Q1. What are the optimal synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide, and how can reaction conditions be systematically optimized?

Answer: The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with activated esters (e.g., cyanoacetate). Key steps include:

- Reflux in polar aprotic solvents (e.g., DMF or 1,4-dioxane) for 4–6 hours to promote cyclization and amide bond formation .

- Quenching with ice/water to precipitate the product, followed by silica gel chromatography (20% ethyl acetate/hexane) for purification .

To optimize yields: - Screen temperatures (80–120°C) and stoichiometric ratios (1:1 to 1:1.2).

- Use catalysts like triethylamine to enhance nucleophilicity .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Answer:

- 1H NMR : Verify the presence of tetrahydrobenzothiophene protons (δ 1.80–2.75 ppm, m) and the hydroxyacetamide NH signal (δ ~9.85 ppm, s) .

- 13C NMR : Confirm the cyano group (δ ~115 ppm) and carbonyl resonances (amide C=O at δ ~165 ppm) .

- IR : Detect O–H stretching (~3400 cm⁻¹) and C≡N absorption (~2200 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 289.08 for C₁₄H₁₃N₂O₂S) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve conformational ambiguities in the tetrahydrobenzothiophene core?

Answer: X-ray diffraction reveals:

- Envelope conformation of the tetrahydrobenzothiophene ring, with puckering parameters θ = 0.5–0.6°, φ = 126–130°, and ψ = 320–325° .

- Dihedral angles between the thiophene and substituents (e.g., 7.1° between thiophene and phenyl rings in analogs) .

Use SHELX software for refinement, focusing on hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking (Cg–Cg distances ~3.9 Å) to validate packing .

Q. Q4. What methodologies are recommended for analyzing the compound’s kinase inhibition profile, particularly against JNK isoforms?

Answer:

- ATP-competitive assays : Use recombinant JNK2/JNK3 with [γ-³²P]ATP and substrate (e.g., c-Jun). Measure IC₅₀ via scintillation counting .

- Cellular validation : Treat cancer cell lines (e.g., HeLa) and assess apoptosis via DNA fragmentation (TUNEL assay) and caspase-3 activation .

- Selectivity screening : Test against MAPK family members (e.g., ERK, p38) to confirm JNK specificity .

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer: Modify key regions:

- Benzothiophene core : Introduce methyl groups at C5/C6 to improve hydrophobic interactions (e.g., 5-methyl analog increases binding affinity by ~30%) .

- Hydroxyacetamide side chain : Replace with fluorobenzamide to enhance metabolic stability (see IC₅₀ shift from 0.5 µM to 0.2 µM) .

- Cyano group : Test substituents like trifluoromethyl for steric/electronic effects .

Validate via molecular docking (PDB: 4H39) and MD simulations to assess binding pocket occupancy .

Data Contradiction & Validation

Q. Q6. How should researchers address discrepancies in biological activity data across different assay conditions?

Answer:

- Standardize assays : Use consistent ATP concentrations (10 µM) and incubation times (30 min) to minimize variability .

- Control for solvent effects : DMSO concentrations >0.1% can inhibit JNK; use ≤0.05% .

- Cross-validate : Compare results from kinase assays (in vitro) with cellular models (e.g., Western blot for phospho-c-Jun) .

Q. Q7. What analytical strategies resolve conflicting crystallographic data on ring puckering?

Answer:

- Re-refine data : Apply SHELXL with updated parameters (e.g., anisotropic displacement for sulfur atoms) .

- Compare with DFT calculations : Compute theoretical puckering amplitudes (e.g., Cremer-Pople parameters) and overlay with experimental data .

- Validate via Cambridge Structural Database : Check for consensus in tetrahydrobenzothiophene derivatives (mean θ = 0.5° ± 0.1°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.